molecular formula C10H14 B14449094 1,3-Diethenylcyclohex-1-ene CAS No. 74142-64-6

1,3-Diethenylcyclohex-1-ene

Cat. No.: B14449094
CAS No.: 74142-64-6
M. Wt: 134.22 g/mol
InChI Key: VKDOSTVLJVHGLS-UHFFFAOYSA-N
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Description

1,3-Diethenylcyclohex-1-ene is an organic compound characterized by a cyclohexene ring with two ethenyl groups attached at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Diethenylcyclohex-1-ene can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclohexadiene and acetylene. This reaction typically requires high temperatures and a catalyst to proceed efficiently.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yields. Catalysts such as palladium or nickel are frequently employed to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 1,3-Diethenylcyclohex-1-ene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form epoxides or diols, depending on the reagents and conditions used.

    Reduction: Hydrogenation of this compound can yield cyclohexane derivatives.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming products such as 1,3-dihalocyclohexenes.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or nickel are employed in hydrogenation reactions.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products Formed:

    Oxidation: Epoxides and diols.

    Reduction: Cyclohexane derivatives.

    Substitution: 1,3-dihalocyclohexenes.

Scientific Research Applications

1,3-Diethenylcyclohex-1-ene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 1,3-Diethenylcyclohex-1-ene exerts its effects depends on the specific reaction or application. In chemical reactions, the ethenyl groups participate in various transformations, such as cycloadditions or substitutions, leading to the formation of new compounds. The molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

    1,3-Dimethylcyclohex-1-ene: Similar in structure but with methyl groups instead of ethenyl groups.

    1,3-Dihalocyclohexenes: Formed through halogenation of 1,3-Diethenylcyclohex-1-ene.

    Cyclohexadiene: A precursor in the synthesis of this compound.

Uniqueness: this compound is unique due to its dual ethenyl groups, which provide distinct reactivity compared to similar compounds. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

CAS No.

74142-64-6

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

IUPAC Name

1,3-bis(ethenyl)cyclohexene

InChI

InChI=1S/C10H14/c1-3-9-6-5-7-10(4-2)8-9/h3-4,8-9H,1-2,5-7H2

InChI Key

VKDOSTVLJVHGLS-UHFFFAOYSA-N

Canonical SMILES

C=CC1CCCC(=C1)C=C

Origin of Product

United States

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